molecular formula C26H22N6O B13485693 6-Methyl-N-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

6-Methyl-N-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Número de catálogo: B13485693
Peso molecular: 434.5 g/mol
Clave InChI: WAQDFYMIJZXZOA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methyl-N-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C26H22N6O and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-N-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-N-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C26H22N6O

Peso molecular

434.5 g/mol

Nombre IUPAC

6-methyl-N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C26H22N6O/c1-17-5-3-6-19(11-17)15-32-16-28-26(31-32)30-25(33)22-13-24(20-7-4-10-27-14-20)29-23-9-8-18(2)12-21(22)23/h3-14,16H,15H2,1-2H3,(H,30,31,33)

Clave InChI

WAQDFYMIJZXZOA-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=CC=C1)CN2C=NC(=N2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)C)C5=CN=CC=C5

Origen del producto

United States

Actividad Biológica

The compound 6-Methyl-N-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C20H20N4O\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}

This compound features a quinoline core substituted with a triazole moiety and a pyridine ring, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Protein Kinases : The triazole and quinoline moieties are known to interact with protein kinases, potentially inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of quinoline compounds exhibit antimicrobial properties against various bacterial strains. The presence of the triazole group may enhance this activity due to its ability to disrupt microbial cell membranes.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. The mechanism may involve apoptosis induction via caspase activation and modulation of cell cycle progression.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds against several bacterial strains, including Escherichia coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli12.5
Compound BB. subtilis25

These results suggest that modifications in the structure can significantly influence antimicrobial potency.

Anticancer Activity

In vitro assays demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)10.5
HCT116 (colon cancer)8.2

The mechanism involves triggering apoptosis as evidenced by increased caspase-3/7 activity.

Case Studies

Case Study 1: Inhibition of BRD4
Research involving virtual screening identified similar compounds that inhibit BRD4, a protein implicated in cancer progression. The binding affinity was assessed through molecular docking studies, revealing strong interactions between the triazole scaffold and BRD4's binding site.

Case Study 2: Antimicrobial Efficacy
A series of derivatives were synthesized and tested for their antimicrobial properties against Xanthomonas campestris. Results indicated that specific substitutions on the triazole ring enhanced antibacterial activity significantly compared to unsubstituted analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.